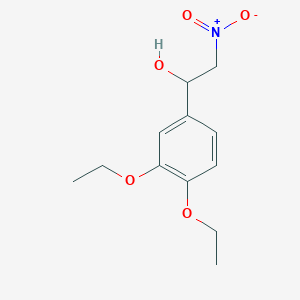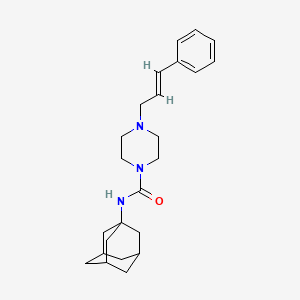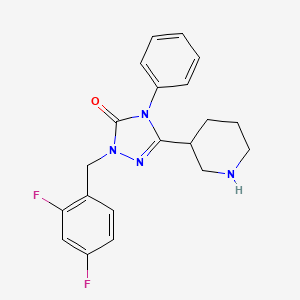![molecular formula C17H26ClNO B5304669 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride](/img/structure/B5304669.png)
4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride, also known as PCP-OH, is a synthetic compound that belongs to the arylcyclohexylamine class of drugs. It was first synthesized in the 1970s and has been used extensively in scientific research due to its unique pharmacological properties.
作用機序
4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and the formation of neural networks. By blocking the NMDA receptor, 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride disrupts the normal functioning of the brain, leading to the dissociative and anesthetic effects observed in animal and human studies.
Biochemical and Physiological Effects:
4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride has been shown to have a range of biochemical and physiological effects in animal and human studies. These include changes in neurotransmitter release, alterations in gene expression, and changes in brain metabolism. 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride has also been shown to affect immune function and to have anti-inflammatory properties.
実験室実験の利点と制限
4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride is a useful tool for studying the NMDA receptor and the role of glutamate in various neurological disorders. Its dissociative and anesthetic properties also make it useful for studying pain pathways and consciousness. However, 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride has several limitations for lab experiments, including its toxicity and potential for abuse. It is important to handle 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride with care and to follow proper safety protocols when working with this compound.
将来の方向性
There are several future directions for research on 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride. One area of interest is the development of new NMDA receptor antagonists with improved pharmacological properties and fewer side effects. Another area of interest is the investigation of the role of glutamate in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is potential for the development of new analgesic and anesthetic drugs based on the pharmacological properties of 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride.
合成法
The synthesis of 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride involves the reaction of 1-(1-pyrrolidinyl)cyclohexanone with paraformaldehyde and sodium borohydride to form 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid. The purity of the final product can be determined by analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride has been used extensively in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have analgesic, anesthetic, and dissociative properties, making it useful for studying pain pathways and consciousness. It has also been used to study the effects of N-methyl-D-aspartate (NMDA) receptor antagonists on the brain and to investigate the role of glutamate in various neurological disorders.
特性
IUPAC Name |
4-[(1-pyrrolidin-1-ylcyclohexyl)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c19-16-8-6-15(7-9-16)14-17(10-2-1-3-11-17)18-12-4-5-13-18;/h6-9,19H,1-5,10-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSBFVDODVMBBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=C(C=C2)O)N3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196806 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{[1-(1-Pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(propylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5304588.png)
![3-[(2-fluorobenzyl)thio]-6-(2-methoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5304597.png)
![(4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5304598.png)




![4-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5304634.png)
![3-({[3-(ethoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5304651.png)
![N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5304652.png)
![N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5304659.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5304684.png)
